molecular formula C18H24N2O2 B5837978 5-(methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol

5-(methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol

Cat. No. B5837978
M. Wt: 300.4 g/mol
InChI Key: QPMKGHCNJSRHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol, commonly known as MMQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinoline derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The exact mechanism of action of MMQ is not fully understood. However, it is believed that the compound interacts with metal ions through a chelation process, forming a complex that results in fluorescence emission. This fluorescence emission can be used for the detection and quantification of metal ions.
Biochemical and Physiological Effects:
In addition to its metal ion detection capabilities, MMQ has also been found to exhibit various biochemical and physiological effects. Studies have shown that the compound has antioxidant properties, and can protect against oxidative stress-induced damage. MMQ has also been found to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MMQ in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for metal ion detection in biological and environmental samples. However, the compound's fluorescence emission is highly dependent on the pH and other environmental factors, which can limit its use in certain applications.

Future Directions

There are several future directions for research on MMQ. One area of interest is the development of new fluorescent probes based on the MMQ structure, with improved selectivity and sensitivity for metal ion detection. Another area of interest is the investigation of MMQ's potential applications in the treatment of inflammatory diseases, and its mechanism of action in these applications. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on biological systems.
Conclusion:
In conclusion, 5-(Methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol is a promising compound with potential applications in scientific research. Its high selectivity and sensitivity towards certain metal ions make it a valuable tool for metal ion detection, while its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the compound's mechanism of action and its effects on biological systems, and to develop new fluorescent probes based on the MMQ structure.

Synthesis Methods

The synthesis of MMQ involves the reaction of 8-hydroxyquinoline with formaldehyde and 4-methylpiperidine in the presence of an acid catalyst. This reaction results in the formation of MMQ as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.

Scientific Research Applications

MMQ has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role as a fluorescent probe for the detection of metal ions. MMQ has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for metal ion detection in biological and environmental samples.

properties

IUPAC Name

5-(methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-5-8-20(9-6-13)11-14-10-15(12-22-2)16-4-3-7-19-17(16)18(14)21/h3-4,7,10,13,21H,5-6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMKGHCNJSRHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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